molecular formula C15H17N3O2 B4813856 N,N-bis(2-cyanoethyl)-2-ethoxybenzamide

N,N-bis(2-cyanoethyl)-2-ethoxybenzamide

Cat. No.: B4813856
M. Wt: 271.31 g/mol
InChI Key: BPQXZAKBJFDIQX-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-2-ethoxybenzamide is an organic compound that features a benzamide core substituted with ethoxy and cyanoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-cyanoethyl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzamide with acrylonitrile in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism where the amide nitrogen attacks the acrylonitrile, forming the cyanoethyl groups. The reaction conditions generally include:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and high yield. The use of recyclable catalysts and solvents is also common to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-cyanoethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl groups can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminium hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminium hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

Scientific Research Applications

N,N-bis(2-cyanoethyl)-2-ethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2-cyanoethyl)-2-ethoxybenzamide involves its interaction with various molecular targets. The cyanoethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ethoxy group may also influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-cyanoethyl)formamide
  • N,N-bis(2-cyanoethyl)-1,2-ethylenediamine
  • Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite

Uniqueness

N,N-bis(2-cyanoethyl)-2-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-14-8-4-3-7-13(14)15(19)18(11-5-9-16)12-6-10-17/h3-4,7-8H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQXZAKBJFDIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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